molecular formula C15H16N2O3S B10974423 (5Z)-3-cyclopropyl-5-(3,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

(5Z)-3-cyclopropyl-5-(3,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B10974423
M. Wt: 304.4 g/mol
InChI Key: ZPZGZCJOYROGMV-XFFZJAGNSA-N
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Description

3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound known for its potential biological activities. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

The synthesis of 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of appropriate aldehydes with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidinones.

Scientific Research Applications

3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with various molecular targets. It inhibits glycation reactions by binding to proteins and preventing the formation of advanced glycation end products (AGEs). This action helps in reducing oxidative stress and inflammation, which are associated with chronic diseases .

Comparison with Similar Compounds

Similar compounds include other thiazolidinones and their derivatives, such as:

Compared to these compounds, 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exhibits unique structural features and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H16N2O3S/c1-19-12-6-3-9(8-13(12)20-2)7-11-14(18)17(10-4-5-10)15(21)16-11/h3,6-8,10H,4-5H2,1-2H3,(H,16,21)/b11-7-

InChI Key

ZPZGZCJOYROGMV-XFFZJAGNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3)OC

Origin of Product

United States

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